molecular formula C23H22ClN3O3S B2829483 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 897457-70-4

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2829483
CAS No.: 897457-70-4
M. Wt: 455.96
InChI Key: AFFMSGJOEIMTDO-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves multiple steps. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which is then functionalized with a 4-chlorophenyl group. The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with N-(3,4-dimethoxyphenethyl)acetamide under specific reaction conditions .

Chemical Reactions Analysis

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: It has shown potential as an anticancer agent, particularly against certain types of cancer cells.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins that are essential for the survival and proliferation of microbial and cancer cells. The compound may also interfere with cellular signaling pathways, leading to cell death .

Comparison with Similar Compounds

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its potential as a versatile and effective compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-29-20-8-3-15(11-21(20)30-2)9-10-25-22(28)12-18-14-31-23-26-19(13-27(18)23)16-4-6-17(24)7-5-16/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFMSGJOEIMTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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